1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathway Elucidation
A study by Prakash et al. (2008) described the metabolism of a structurally related compound, focusing on the metabolic pathways involving oxidation of the tert-butyl moiety, pyridine oxidation, and N-dealkylation. This research is pivotal for understanding the metabolic transformations of similar compounds, aiding in the development of drugs with improved pharmacokinetic profiles.
Synthesis of Active Esters
Research by Basel and Hassner (2002) explored the activation of carboxylic acids in the presence of DMAP to efficiently form active esters. This methodology is relevant for the synthesis of peptides and amides, demonstrating the utility of tert-butyl carbonates (BOC-OX) in synthetic organic chemistry.
Advances in Nucleophilic Substitution
A study by Bonnet et al. (2001) reported on the nucleophilic substitution reactions of magnesiated bases on substituted pyridines, showing the potential for creating diversified pyridine derivatives through targeted deprotonation or addition reactions. This research offers valuable insights for designing new compounds with specific structural features.
Pyrocarbonate Activation of Carboxylic Acids
Pozdnev (2009) investigated the activation of carboxylic acids via dialkyl pyrocarbonates for the synthesis of anhydrides and esters, including N-protected amino acids. This method highlights an efficient approach to esterification and anhydride formation, crucial for peptide synthesis and other organic transformations.
Regio-selective Synthesis
Nguyen et al. (2009) developed a regio-selective synthesis method for novel pyrrole derivatives, utilizing the bulky tert-butyl group to direct selective substitutions. This research (Nguyen et al., 2009) demonstrates the strategic use of steric hindrance to achieve desired regioselectivity in synthetic chemistry.
Safety and Hazards
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-4-7-17(12-19,14(20)21)11-13-5-8-18-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPBPJZISZCBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=NC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395021 |
Source
|
Record name | 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-19-6 |
Source
|
Record name | 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.